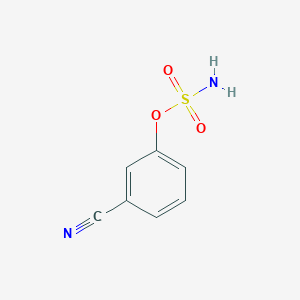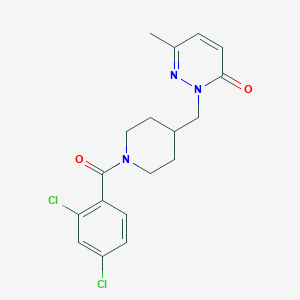
2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H19Cl2N3O2 and its molecular weight is 380.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Research on the enantioselective process for preparing CGRP receptor inhibitors showcases the development of stereoselective and economical synthesis methods for complex compounds. This highlights the potential of sophisticated synthesis strategies in creating targeted molecules for receptor modulation, potentially including compounds like the one (Reginald O. Cann et al., 2012).
Antiproliferative Activities
Studies on pyrimidine-piperazine conjugates with chromene and quinoline moieties reveal their potential in exhibiting antiproliferative activities against cancer cell lines. This suggests that compounds with piperazine structures could be designed for therapeutic purposes, focusing on their anti-cancer properties (I. Parveen et al., 2017).
Pharmacological Properties
The pharmacological exploration of 4-piperazino-5-methylthiopyrimidines indicates a variety of properties including antiemetic, tranquilizing, and analgesic effects. This underlines the versatility of piperazine and pyrimidine derivatives in drug development, offering a basis for investigating similar compounds for diverse pharmacological applications (G. Mattioda et al., 1975).
Crystal Structure Analysis
Crystallographic studies provide detailed insights into the molecular structures of compounds, aiding in the understanding of their physical and chemical properties. Such analyses are crucial for the rational design of new materials and pharmaceuticals, potentially including the synthesis and application of the compound (N. Ullah, H. Stoeckli-Evans, 2021).
Molecular Interactions
Investigations into the molecular interactions of certain antagonists with receptors, as seen in cannabinoid receptor studies, underscore the importance of understanding how structural modifications affect binding affinity and activity. This knowledge can be applied to design compounds with specific receptor targeting capabilities (J. Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a wide range of pharmacological activities and are often employed in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
Similar compounds have been known to affect various biological and pharmaceutical activities .
Result of Action
Similar compounds have been known to exhibit diverse types of biological and pharmaceutical activities .
Properties
IUPAC Name |
2-[[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBSTJOLISWJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)
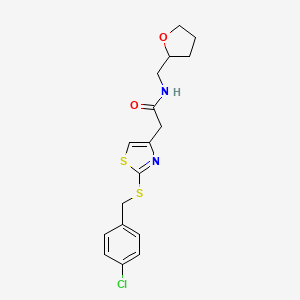
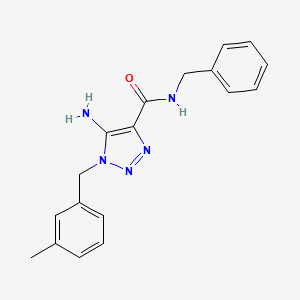
methanamine](/img/structure/B2468831.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
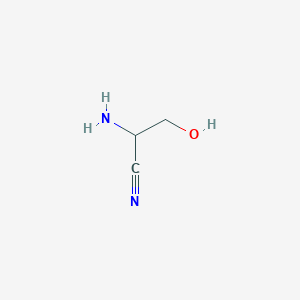

![1-[4-(1-azepanylsulfonyl)benzoyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B2468838.png)

![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)
